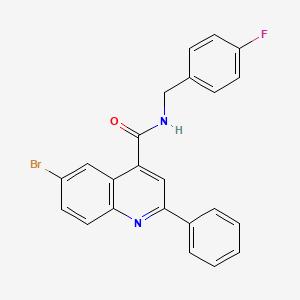
6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide
Vue d'ensemble
Description
6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is mainly used in scientific research for its unique properties and mechanisms of action. In
Applications De Recherche Scientifique
6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to have potent anti-cancer properties and has been used in the development of new cancer therapies. It has also been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of protein kinases such as c-Src and EGFR. This inhibition leads to the suppression of various signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress various signaling pathways involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against various types of cancer cells, making it a potential treatment option for cancer patients. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which requires extensive research to fully understand.
Orientations Futures
There are several future directions for the use of 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide in scientific research. One of the most significant directions is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and toxicity of this compound to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound with significant potential applications in scientific research. Its unique properties and mechanisms of action make it a promising candidate for the development of new cancer therapies and the treatment of various diseases. However, further research is needed to fully understand its complex mechanism of action and ensure its safe use in clinical settings.
Propriétés
IUPAC Name |
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O/c24-17-8-11-21-19(12-17)20(13-22(27-21)16-4-2-1-3-5-16)23(28)26-14-15-6-9-18(25)10-7-15/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPVRHWXMFLLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3437259.png)
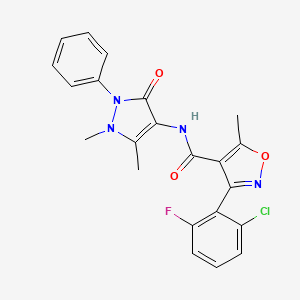
![5-acetyl-6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3437279.png)
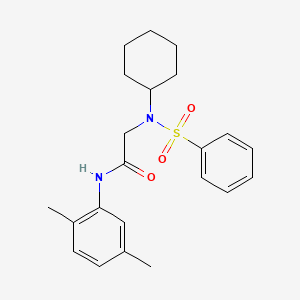
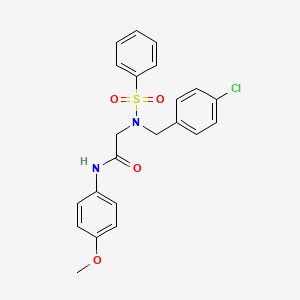
![N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3437302.png)

![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3437315.png)
![9-[2-(benzyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3437316.png)
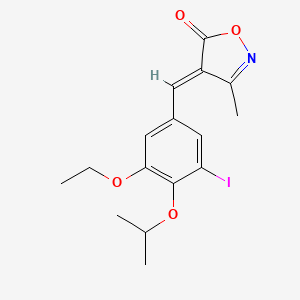
![methyl 5'-[(4-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3437331.png)
![3-({4-[(2-bromophenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B3437337.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B3437339.png)